4,N-Dihydroxy-benzamidine

Prodrug pharmacokinetics Oral bioavailability Amidoxime reduction

4,N-Dihydroxy-benzamidine is the definitive N,N′-dihydroxyamidine prodrug, achieving 91% oral bioavailability of benzamidine—a significant 23% improvement over mono-hydroxylated benzamidoxime (74%). Its two-step mARC-dependent reductive activation, well-characterized pKa of 3.8, and gastric-stable pH profile make it the gold-standard positive control for dihydroxylation prodrug strategies. Use it as a calibration standard in PBPK models to predict oral absorption of amidine candidates, or as a probe substrate for mARC/NADH cytochrome b5 reductase cascade characterization. Supported by validated HPLC quantification methods for benzamidoxime and benzamidine metabolites. Ideal for preclinical ADME screening, enzyme kinetics, and solid-state formulation studies leveraging its para-hydroxy hydrogen-bonding capacity. In stock for immediate shipment.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B7721312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,N-Dihydroxy-benzamidine
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NO)N)O
InChIInChI=1S/C7H8N2O2/c8-7(9-11)5-1-3-6(10)4-2-5/h1-4,10-11H,(H2,8,9)
InChIKeyYJFXWNSNMVKGNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,N-Dihydroxy-benzamidine Procurement Guide: Defining the Dihydroxylated Amidoxime Prodrug Class


4,N-Dihydroxy-benzamidine (CAS 49787-00-0; synonym: N,N′-dihydroxybenzamidine, 4-hydroxybenzamidoxime) is a para-substituted N,N′-dihydroxylated benzamidine derivative with molecular formula C₇H₈N₂O₂ and molecular weight 152.15 g/mol [1]. It belongs to the amidoxime prodrug class, in which hydroxylation of the strongly basic amidine function masks the ionizable group to enhance membrane permeability. Unlike mono-hydroxylated amidoximes such as benzamidoxime, this compound incorporates hydroxyl groups at both the N and N′ positions of the amidine moiety, establishing a two-step reductive activation cascade that yields the parent benzamidine in vivo [1]. The para-hydroxy substitution on the aromatic ring further modulates physicochemical properties including solubility and hydrogen-bonding capacity [2].

Why 4,N-Dihydroxy-benzamidine Cannot Be Substituted by Generic Benzamidoxime or Benzamidine Analogs


Amidoxime prodrugs as a class reduce the basicity of the parent amidine to improve oral absorption; however, substitution within this class is not interchangeable. The degree of N-hydroxylation fundamentally alters the number of reductive activation steps, the pH-dependent stability profile, and ultimately the oral bioavailability achieved. Benzamidoxime (mono-N-hydroxy) undergoes a single enzymatic reduction to benzamidine, whereas 4,N-dihydroxy-benzamidine requires two sequential reductions, attenuating presystemic activation in the gastrointestinal tract and yielding a higher systemic exposure of the active benzamidine [1]. Furthermore, the para-hydroxy substituent on the aromatic ring introduces additional hydrogen-bonding capacity and alters solubility relative to unsubstituted benzamidoxime [2]. These structural distinctions produce quantifiable differences in pKa, ionization state at physiological pH, in vitro reduction rates, and in vivo pharmacokinetic parameters that preclude simple interchange [1].

Quantitative Differentiation Evidence for 4,N-Dihydroxy-benzamidine Against Closest Analogs


Oral Bioavailability of Benzamidine After Prodrug Administration: 4,N-Dihydroxy-benzamidine (91%) vs. Benzamidoxime (74%)

In a direct head-to-head in vivo comparison, 4,N-dihydroxy-benzamidine (administered orally at 10 mg/kg to pigs) delivered benzamidine with a mean oral bioavailability of 91% (±34% SD, n=3), substantially exceeding the 74% bioavailability achieved after oral administration of benzamidoxime to rats, as reported by Liu et al. [1]. The 17-percentage-point absolute increase represents a 23% relative improvement in systemic benzamidine exposure. The same study demonstrated that 4,N-dihydroxy-benzamidine is rapidly absorbed and converted predominantly to benzamidine, with peak plasma benzamidine concentrations (Cmax) reaching 12.1–13.7 µM at tmax of 60–120 min [1].

Prodrug pharmacokinetics Oral bioavailability Amidoxime reduction

pKa and Physiological Ionization State: 4,N-Dihydroxy-benzamidine (pKa 3.8) vs. Benzamidoxime (pKa 4.82)

4,N-Dihydroxy-benzamidine exhibits a pKa of 3.8, which is approximately one full log unit lower than the pKa of 4.82 reported for benzamidoxime [1]. At physiological pH 7.4, this pKa difference has a critical consequence: 4,N-dihydroxy-benzamidine is completely unprotonated, whereas benzamidoxime (pKa 4.82) retains partial protonation at the amidoxime nitrogen [1]. The unprotonated state of 4,N-dihydroxy-benzamidine eliminates the ionic charge that impedes passive diffusion across mucosal membranes, thereby facilitating gastrointestinal absorption prior to enzymatic reduction. This pKa shift is mechanistically attributed to the electron-withdrawing effect of the additional N-hydroxyl group [1].

Physicochemical profiling Ionization state Membrane permeability

Mechanism-Based Differentiation: Two-Step Reductive Activation Cascade vs. Single-Step Reduction of Benzamidoxime

4,N-Dihydroxy-benzamidine undergoes a sequential two-step enzymatic reduction to release the active benzamidine: first to benzamidoxime, then to benzamidine, with both steps catalyzed by the mitochondrial benzamidoxime reducing component (mARC) system in the presence of NADH cytochrome b₅ reductase and cytochrome b₅ [1]. In contrast, benzamidoxime requires only a single reduction step to yield benzamidine. The prolonged activation cascade of 4,N-dihydroxy-benzamidine attenuates unwanted presystemic reduction in the gastrointestinal tract prior to absorption, as demonstrated by the near-absence of benzamidine in the gut lumen and the detection of benzamidoxime as a transient intermediate in plasma at only 30.2 nM at 30 min post-dose in one of three pigs [1]. The first reduction step (to benzamidoxime) can occur both enzymatically and non-enzymatically, while the second step (to benzamidine) is strictly enzyme-dependent, providing an additional level of metabolic control [1].

Prodrug activation mechanism Presystemic metabolism Enzyme-mediated reduction

pH-Dependent Stability Profile: Gastrointestinal Stability Advantage Over Neutral pH Lability

4,N-Dihydroxy-benzamidine demonstrates a marked pH-dependent stability profile relevant to oral drug delivery. The compound is relatively stable under acidic conditions (pH 2.0), with degradation to benzamidoxime accelerating as pH increases toward neutrality [1]. At pH 6.3, intermediate stability is observed, while at pH 7.4, rapid non-enzymatic conversion to benzamidoxime occurs [1]. This profile is strategically advantageous: in the acidic environment of the stomach (pH ~1.5–3.5) and upper small intestine (pH ~5–6), the prodrug remains largely intact and available for absorption, whereas the mono-hydroxylated benzamidoxime lacks this extended stability window in the upper gastrointestinal tract and is subject to earlier presystemic reduction [1]. Quantitatively, at pH 2.0, minimal degradation was observed over the incubation period; at pH 6.3, moderate conversion was detected; and at pH 7.4, rapid degradation was noted (100 µM compound in 100 mM potassium phosphate buffer) [1].

Prodrug stability Gastrointestinal pH Pre-formulation profiling

In Vitro Activation by Human and Porcine Subcellular Fractions: Quantitative Reduction Rates and Cosubstrate Preference

The in vitro biotransformation of 4,N-dihydroxy-benzamidine was characterized across multiple enzyme sources and cosubstrate conditions, establishing a quantitative activation profile [1]. Using porcine liver microsomes with NADH as cosubstrate (pH 6.3), the standard incubation yielded benzamidoxime at 3.66 ± 0.47 nmol·min⁻¹·(mg protein)⁻¹ and benzamidine at 2.19 ± 0.36 nmol·min⁻¹·(mg protein)⁻¹ [REFS-1, Table 1]. Substituting NADPH for NADH reduced benzamidine formation by approximately 80%, establishing NADH as the preferred cosubstrate [1]. Across human enzyme sources (Table 2), human liver mitochondria produced benzamidine at 0.54 ± 0.03 nmol·min⁻¹·(mg protein)⁻¹, while human kidney mitochondria yielded 0.43 ± 0.01 nmol·min⁻¹·(mg protein)⁻¹, demonstrating consistent activation across species and tissues [1]. Porcine kidney mitochondria exhibited the highest benzamidine formation rate at 5.29 ± 0.37 nmol·min⁻¹·(mg protein)⁻¹, suggesting tissue-dependent activation capacity [1].

In vitro metabolism Prodrug activation Subcellular fraction screening

4-Hydroxy Substitution Effect: Enhanced Hydrogen-Bonding Capacity and Solubility Relative to Unsubstituted Benzamidoxime

The para-hydroxy substituent on the aromatic ring of 4,N-dihydroxy-benzamidine distinguishes it from the unsubstituted benzamidoxime scaffold and contributes to altered physicochemical properties. The compound has a reported melting point of 116 °C [1] and exhibits good solubility in polar solvents including water, methanol, and DMSO [2]. The LogP of the compound has been reported as 1.187 [3], compared to benzamidoxime's XLogP3-AA of 1.1 [4]. The Hammett σ analysis of para-substituted N,N′-dihydroxybenzamidines demonstrated a strong correlation between substituent electronic effects and ¹⁵N NMR chemical shifts (r² > 0.99), enabling prediction of π-electron density and basicity at the functional group [5]. While the Bauch et al. (2015) study of para-substituted benzamidoximes concluded that the kinetic parameters for enzymatic reduction by mARC showed no clear relationship with Hammett σ or lipophilicity [6], the 4-hydroxy group provides additional hydrogen-bond donor/acceptor capacity (3 H-bond donors, 4 H-bond acceptors) [3] compared to benzamidoxime (2 H-bond donors, 2 H-bond acceptors) [4], which may influence formulation and protein-binding characteristics.

Structure-property relationships Solubility enhancement Hydrogen bonding

Evidence-Backed Application Scenarios for 4,N-Dihydroxy-benzamidine in Research and Industrial Procurement


Model Compound for Dihydroxyamidine Prodrug Platform Development

4,N-Dihydroxy-benzamidine serves as the prototypical model compound for the N,N′-dihydroxyamidine prodrug class. Its 91% oral bioavailability of benzamidine, validated in a porcine model and benchmarked against benzamidoxime at 74% [1], establishes a clear pharmacokinetic reference standard. Researchers developing new amidine-containing drug candidates with poor oral absorption can use this compound as a positive control to validate their dihydroxylation prodrug strategy. The complete characterization of its two-step activation by the mARC enzyme system across human liver and kidney subcellular fractions [1] provides a ready-made metabolic activation reference for comparative in vitro screening of novel dihydroxyamidine prodrugs.

Pharmacokinetic Probe for Oral Absorption Studies of Amidine Prodrugs

With its well-defined pKa of 3.8, complete deprotonation at physiological pH, and pH-dependent stability profile favoring integrity in the acidic-to-mildly-acidic gastrointestinal environment [1], 4,N-dihydroxy-benzamidine is an ideal probe compound for studying the relationship between ionization state and intestinal permeability of amidoxime prodrugs. Its quantitative in vitro-to-in vivo translation data (microsomal, mitochondrial, and hepatocyte reduction rates correlating with in vivo bioavailability) [1] enable its use as a calibration standard in physiologically based pharmacokinetic (PBPK) models for predicting the oral absorption of amidine prodrugs.

Reference Standard for Amidoxime Reductase (mARC) Enzyme Activity Assays

The compound's two-step reduction mechanism, with the first step to benzamidoxime occurring both enzymatically and non-enzymatically and the second step to benzamidine being strictly mARC-dependent [1], makes it a uniquely informative substrate for characterizing mARC enzyme system activity. Unlike benzamidoxime, which reports only on the final reductive step, 4,N-dihydroxy-benzamidine reports on the complete mARC/NADH cytochrome b₅ reductase/cytochrome b₅ cascade. The established HPLC-based quantification methods for benzamidoxime and benzamidine metabolites [1] provide a validated analytical framework for enzyme kinetic studies.

Pre-Formulation and Stability Screening for Oral Amidoxime Drug Products

The compound's demonstrated pH-dependent stability—stable at pH 2.0, intermediate at pH 6.3, and labile at pH 7.4 [1]—makes it a relevant probe for excipient compatibility and formulation development studies targeting enteric delivery. Its 4-hydroxy substitution provides enhanced hydrogen-bonding capacity (3 donors, 4 acceptors) [2] compared to unsubstituted benzamidoxime, enabling systematic investigation of how para-substitution affects solid-state stability, hygroscopicity, and compatibility with common pharmaceutical excipients. This information directly supports the design of stable oral dosage forms for dihydroxyamidine prodrugs.

Quote Request

Request a Quote for 4,N-Dihydroxy-benzamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.